REACTION_CXSMILES
|
[Br:1]Br.[Br:3][C:4]1([Br:14])[C:12]2[C:7](=[N:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=[O:13].CC(O)(C)C>O>[Br:14][C:4]1([Br:3])[C:12]2[C:7](=[N:8][CH:9]=[C:10]([Br:1])[CH:11]=2)[NH:6][C:5]1=[O:13]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
a cooled (ice bath)
|
Type
|
TEMPERATURE
|
Details
|
Cooling bath
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
saturated aqueous solution of NaHCO3 (278 mL) was added
|
Type
|
CUSTOM
|
Details
|
A yellow suspension, which was formed
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuum (bath temperature <32° C.) until about 1000 mL of condensate
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water (200 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(NC2=NC=C(C=C21)Br)=O)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.85 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |